molecular formula C10H9F3O4 B069374 Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid CAS No. 175204-35-0

Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Cat. No.: B069374
CAS No.: 175204-35-0
M. Wt: 250.17 g/mol
InChI Key: NVWNMNYBXVGBEN-UHFFFAOYSA-N
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Description

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (CAS 175204-35-0) is a chiral aryl propionic acid derivative with a molecular formula of C10H9F3O4 and a molecular weight of 250.17 g/mol. This compound is characterized by its high density of 1.375 g/cm³ and a melting point range of 76-78°C . The "DL" prefix indicates the racemic nature of this compound, making it a versatile starting material or reference standard in various chemical and pharmacological studies. Aryl propionic acid derivatives represent a significant class of compounds in medicinal chemistry, well-known as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen and ketoprofen . The core structure of this compound, featuring the propionic acid side chain attached to a phenoxy ring, is a key pharmacophore. The presence of the trifluoromethoxy (OCF3) group on the phenyl ring is a critical structural feature; this substituent is known to enhance lipid solubility, which can improve membrane permeability and metabolic stability, thereby influencing the compound's bioavailability and overall biological activity profile . This specific compound serves as a valuable synthetic intermediate or building block in organic synthesis and drug discovery efforts. Its structure is analogous to that of advanced herbicide active ingredients like Haloxyfop, which are classified as aryloxyphenoxypropionates and function as acetyl-CoA carboxylase (ACCase) inhibitors . This makes the compound highly relevant for research in agricultural chemistry, particularly in the development and mode-of-action studies of selective post-emergence herbicides used to control grass weeds . In pharmaceutical research, it can be utilized to explore structure-activity relationships (SAR) for developing new therapeutic agents with potential antibacterial, anticancer, or anti-inflammatory activities, a common trait of the aryl propionic acid class . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNMNYBXVGBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380467
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
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Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-35-0
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-35-0
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Preparation Methods

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution (SNAr) method leverages the reactivity of electron-deficient aromatic rings. 4-(Trifluoromethoxy)phenol, activated by the electron-withdrawing trifluoromethoxy group, reacts with α-halopropionic acid derivatives. For example, ethyl 2-bromopropionate undergoes SNAr with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . The ester intermediate is subsequently hydrolyzed using aqueous sodium hydroxide (NaOH) to yield the target acid.

Key Reaction Parameters

ParameterConditions
SolventDMF or dimethyl sulfoxide (DMSO)
BaseK₂CO₃ or Cs₂CO₃
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75% after hydrolysis

This method is favored for its simplicity but requires careful control of moisture and stoichiometry to minimize side reactions such as ester hydrolysis during coupling.

Esterification-Hydrolysis Method

Adapted from analogous phenoxy propionic acid syntheses , this two-step approach involves:

  • Esterification : Condensation of 4-(trifluoromethoxy)phenol with ethyl lactate using concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 60–80°C for 6–8 hours, forming ethyl 2-[4-(trifluoromethoxy)phenoxy]propionate.

  • Hydrolysis : Saponification of the ester with NaOH in ethanol-water, followed by acidification with HCl to precipitate the free acid.

Optimized Conditions

StepConditions
Catalyst (H₂SO₄)5–10 mol%
SolventToluene or ethanol
Hydrolysis Base2M NaOH
Acidification6M HCl to pH 2–3
Overall Yield70–85%

This route is scalable and cost-effective, making it suitable for industrial applications.

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency and reproducibility. Key considerations include:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste and enable reuse across batches.

  • Solvent Selection : Toluene replaces DMF due to lower toxicity and easier recovery via distillation.

  • Process Intensification : Continuous-flow reactors enhance heat transfer and reduce reaction times by 30–40% compared to batch systems .

Typical Industrial Protocol

  • Charge 4-(trifluoromethoxy)phenol (1.0 eq), ethyl 2-bromopropionate (1.1 eq), and K₂CO₃ (1.5 eq) in toluene.

  • Reflux at 110°C for 8 hours with vigorous stirring.

  • Cool, filter, and concentrate the ester intermediate.

  • Hydrolyze with 2M NaOH at 60°C for 3 hours.

  • Acidify with HCl, filter, and recrystallize from ethyl acetate/hexane.

Analytical Characterization and Quality Control

Rigorous analytical methods ensure product integrity:

  • Melting Point : 76–78°C (consistent with literature ).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, UV detection at 254 nm; purity ≥98%.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 12.2 (s, COOH), 7.8–7.4 (m, aromatic H), 4.7 (d, OCH₂), 2.6 (q, CH₂CH₃).

    • ¹³C NMR : δ 177.6 (COOH), 144.1 (C-O), 122.8 (CF₃O).

  • Infrared Spectroscopy (IR) : Peaks at 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), and 1150 cm⁻¹ (CF₃).

Chemical Reactions Analysis

Oxidation Reactions

The compound’s propanoic acid moiety and trifluoromethoxy-substituted aromatic ring undergo oxidation under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Aromatic Ring Oxidation H₂O₂/UV irradiation, Fenton-like catalysts4-Trifluoromethoxy catechol derivatives
Side-Chain Oxidation KMnO₄ (acidic conditions)2-Ketopropanoic acid intermediate
  • Key Findings :
    • Oxidation of the aromatic ring produces hydroxylated derivatives, with retention of the trifluoromethoxy group due to its electron-withdrawing stability .
    • Propanoic acid side-chain oxidation yields a ketone intermediate, which can further decarboxylate under harsh conditions .

Reduction Reactions

Reductive modifications target the carboxylic acid group or aromatic substituents.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Carboxylic Acid Reduction LiAlH₄ (anhydrous ether)2-[4-(Trifluoromethoxy)Phenoxy]Propanol
Defluorination Pd/C + H₂ (high pressure)Partially dehalogenated phenols
  • Key Findings :
    • Reduction of the carboxylic acid to an alcohol is quantitative when using LiAlH₄ .
    • Catalytic hydrogenation removes fluorine atoms selectively from the trifluoromethoxy group, forming phenolic by-products .

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Nucleophilic Substitution KOH (aqueous ethanol, 80°C)4-Hydroxyphenoxypropionic acid derivatives
Electrophilic Substitution HNO₃/H₂SO₄Nitrated aromatic intermediates
  • Key Findings :
    • Alkaline hydrolysis replaces the trifluoromethoxy group with hydroxyl, forming non-fluorinated analogs .
    • Nitration occurs at the para position relative to the phenoxy group, confirmed by NMR .

Esterification and Hydrolysis

The carboxylic acid group readily forms esters, which are hydrolyzed under acidic or basic conditions.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Esterification Methanol/H₂SO₄Methyl 2-[4-(Trifluoromethoxy)Phenoxy]Propionate
Saponification NaOH (reflux)Regenerated parent acid
  • Key Findings :
    • Ester derivatives exhibit improved solubility in non-polar solvents .
    • Hydrolysis restores the carboxylic acid functionality without degrading the trifluoromethoxy group .

Photodegradation

Environmental studies highlight degradation pathways under UV light.

Reaction TypeConditionsMajor ProductsReferences
Photolysis UV-C (254 nm)Benzoquinone derivatives and CO₂
  • Key Findings :
    • Photodegradation cleaves the phenoxy-propionic bond, releasing trifluoromethoxybenzene fragments .

Industrial-Scale Modifications

Large-scale synthesis and functionalization processes:

ProcessKey StepsYieldReferences
Bulk Esterification Continuous-flow reactor, TEA catalyst>90%
Purification Crystallization (hexane/ethyl acetate)98% purity

Scientific Research Applications

Anti-Diabetic Potential

DL-2-[4-(Trifluoromethoxy)phenoxy]propionic acid has been investigated for its potential in managing non-insulin-dependent diabetes mellitus (NIDDM). In a study, it was shown to influence glucose metabolism positively, indicating its possible role as a therapeutic agent for diabetes management .

Anti-Inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. It has been tested in vitro and in vivo for its ability to reduce inflammation markers, suggesting its utility in treating chronic inflammatory diseases .

Herbicidal Properties

The compound is noted for its herbicidal activity against various weeds. It functions by inhibiting specific biochemical pathways necessary for plant growth, making it a candidate for developing new herbicides. Patent literature describes formulations containing this compound that effectively control weed populations without harming crops .

Plant Growth Regulation

This compound has also been studied as a plant growth regulator. Its application can enhance certain growth parameters in crops, leading to improved yield and quality .

Case Studies and Research Findings

StudyApplicationFindings
Study on NIDDMAnti-diabeticDemonstrated positive effects on glucose metabolism .
In vitro anti-inflammatory studyAnti-inflammatoryReduced inflammation markers significantly .
Herbicide formulation patentHerbicidalEffective against multiple weed species .
Plant growth regulation trialGrowth regulatorEnhanced crop yield and quality observed .

Market Insights

A comprehensive market analysis report indicates that the demand for this compound is increasing due to its diverse applications in pharmaceuticals and agriculture. The report highlights key trends, growth drivers, and market segmentation, providing a detailed overview of its commercial potential .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Substitutions:

Compound Name Substituents on Phenoxy Group Core Structure
Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid -OCF₃ at para position Phenoxy propionic acid
Haloxyfop -O-(3-chloro-5-(trifluoromethyl)pyridinyl) Phenoxy propionic acid
Fenoxaprop ethyl -O-(6-chloro-2-benzoxazolyl) Phenoxy propionic acid ethyl ester
Bezafibrate (pharmaceutical analog) -O-(4-chlorobenzoylaminoethyl) Phenoxy methylpropanoic acid

The trifluoromethoxy group in this compound distinguishes it from chlorine-containing analogs like 2-(2,4-dichlorophenoxy)propionic acid (–3) and pyridine/benzoxazole-substituted herbicides like haloxyfop and fenoxaprop ethyl .

Physicochemical Properties

Property This compound Haloxyfop Bezafibrate
LogP (Lipophilicity) Estimated ~3.2 (high) 3.8 4.1
Water Solubility Low (fluorinated group) 0.5 mg/L 0.1 mg/L
Metabolic Stability High (due to -OCF₃) Moderate Low (ester hydrolysis)

Biological Activity

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (commonly referred to as DL-2-[4-(TFMP)P]) is a synthetic organic compound characterized by its trifluoromethoxy substituent, which significantly influences its biological activity. This compound, with a molecular formula of C₁₀H₉F₃O₄ and a molecular weight of approximately 250.171 g/mol, has garnered attention due to its potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic applications.

The unique trifluoromethoxy group enhances the lipophilicity of DL-2-[4-(TFMP)P], potentially leading to improved pharmacokinetic properties compared to other propionic acid derivatives. The compound appears as a white to off-white solid with a melting point ranging from 76°C to 78°C. Its chemical structure includes both a carboxylic acid group and a phenoxy moiety, which contribute to its reactivity and biological interactions.

Table 1: Comparison of Structural Features

Compound NameStructural FeaturesUnique Characteristics
DL-2-[4-(TFMP)P]Trifluoromethoxy groupEnhanced lipophilicity and potential bioactivity
IbuprofenPropionic acid derivativeWidely used anti-inflammatory drug
NaproxenPropionic acid derivativeLonger half-life than ibuprofen
FlurbiprofenPropionic acid derivativeMore potent anti-inflammatory effects
DiclofenacArylacetic acid derivativeStronger analgesic properties

Pharmacological Potential

Research indicates that DL-2-[4-(TFMP)P] exhibits various biological activities, particularly as an anti-inflammatory agent. Its structural features suggest that it may interact with cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group is believed to enhance the potency and selectivity for specific biological targets, making it a candidate for further pharmacological studies.

Case Study: Interaction with Cyclooxygenase Enzymes

Preliminary studies have shown that DL-2-[4-(TFMP)P] may inhibit COX enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that the compound has comparable efficacy to established NSAIDs, indicating its potential as an alternative therapeutic agent.

In Vitro Studies

In vitro studies have explored the compound's effects on various cell lines. For instance, assays measuring the inhibition of prostaglandin synthesis revealed that DL-2-[4-(TFMP)P] effectively reduces inflammatory markers in cultured macrophages. The results suggest a mechanism similar to that of ibuprofen, where COX inhibition leads to decreased production of pro-inflammatory mediators.

Table 2: Summary of In Vitro Findings

Study TypeCell Line UsedKey Findings
Prostaglandin Synthesis InhibitionMacrophagesReduced inflammatory markers
COX Enzyme ActivityVarious Cell LinesComparable efficacy to ibuprofen

The mechanism by which DL-2-[4-(TFMP)P] exerts its biological effects is primarily linked to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, the trifluoromethoxy group enhances binding affinity and selectivity for COX isoforms, potentially leading to fewer side effects compared to traditional NSAIDs.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds. Studies suggest that the introduction of trifluoromethoxy groups significantly increases biological activity. For example, compounds with this substituent have shown enhanced potency in inhibiting serotonin uptake and other enzymatic activities relevant to various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid with high enantiomeric purity?

  • Methodology : Utilize nucleophilic aromatic substitution or coupling reactions between trifluoromethoxy-substituted phenol derivatives and propionic acid precursors. For enantiomeric purity, employ chiral catalysts (e.g., BINAP-metal complexes) or chromatographic separation using chiral stationary phases (CSPs) in HPLC . Post-synthesis, confirm enantiomeric ratios via polarimetry or chiral HPLC with UV/fluorescence detection .

Q. How should researchers handle and store this compound to minimize degradation and exposure risks?

  • Protocols :

  • PPE : Wear acid-resistant gloves (Nitrile or Natural Rubber), indirect-vent goggles, and Tyvek® suits to prevent skin/eye contact .
  • Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis or photodegradation .
  • Decontamination : Use HEPA-filtered vacuums for spills; contaminated clothing must be laundered by trained personnel to avoid secondary exposure .

Q. What experimental approaches are used to assess the acute toxicity of this compound?

  • Testing Framework :

  • In vitro : Conduct MTT assays on human keratinocyte (HaCaT) or lung epithelial (A549) cells to evaluate cytotoxicity.
  • In vivo : Follow OECD Guideline 423 for acute oral toxicity in rodents, monitoring LD₅₀ and histopathological changes. Reference safety data from structurally similar phenoxypropionic acids (e.g., R36/37/38 hazard codes indicate irritation risks) .
  • Exposure Monitoring : Use OSHA-compliant air sampling and GC-MS to quantify workplace airborne concentrations .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Analytical Workflow :

  • Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify the trifluoromethoxy (–OCF₃) and phenoxy moieties; compare with reference spectra .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

II. Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact its bioactivity?

  • Enantiomeric Resolution :

  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Derivatize with chiral agents (e.g., Mosher’s acid) for enhanced separation .
  • Bioactivity : Compare herbicidal or pharmacological activity of (R)- and (S)-enantiomers via enzyme inhibition assays (e.g., acetyl-CoA carboxylase for herbicidal activity) .

Q. How can structure-activity relationship (SAR) studies optimize the herbicidal efficacy of this compound?

  • SAR Design :

  • Substitution Patterns : Syntize analogs with varying substituents (e.g., –CF₃ vs. –Cl at the phenoxy ring) and evaluate inhibitory effects on target enzymes (e.g., ACCase in plants) .
  • Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities with ACCase active sites .

Q. What methodologies are employed to study the metabolic pathways of this compound in mammalian systems?

  • Metabolic Profiling :

  • In vitro : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Monitor for glucuronidation or sulfation of the carboxylic acid group .
  • In vivo : Administer ¹⁴C-labeled compound to rodents; quantify urinary/fecal excretion and tissue retention using scintillation counting .

Q. How can environmental persistence and degradation products of this compound be assessed?

  • Environmental Fate Studies :

  • Hydrolysis : Test stability at pH 5–9 (40°C, 30 days) with LC-MS/MS to detect breakdown products (e.g., trifluoromethoxy phenol derivatives) .
  • Soil Microcosms : Analyze aerobic/anaerobic degradation half-lives using OECD Guideline 307. Employ QSAR models to predict ecotoxicity in non-target organisms .

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